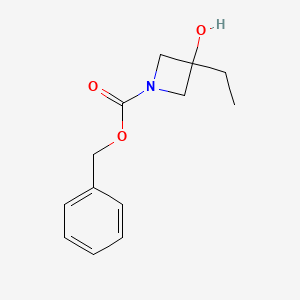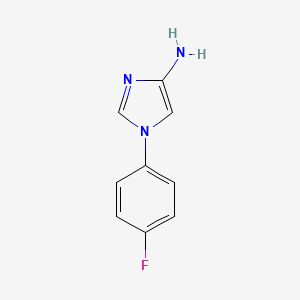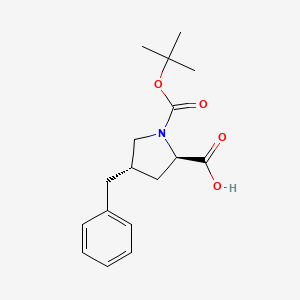
2-Propyn-1-ol compound with methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-ol compound with methyloxirane is a chemical compound resulting from the reaction between 2-propyn-1-ol, a propargyl alcohol, and methyloxirane, an epoxide. This compound has the molecular formula C6H10O2 and is known for its unique chemical and physical properties due to the combination of its two components .
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Addition: 2-Propyn-1-ol is produced by the copper-catalyzed addition of formaldehyde to acetylene as a by-product of the industrial synthesis of but-2-yne-1,4-diol.
Dehydrochlorination: It can also be prepared by dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide.
Industrial Production Methods:
- The industrial production of 2-propyn-1-ol involves the copper-catalyzed addition of formaldehyde to acetylene .
- Methyloxirane, also known as propylene oxide, is typically produced via the chlorohydrin process or the hydroperoxide process .
Types of Reactions:
Oxidation: 2-Propyn-1-ol can be oxidized to propynal or propargylic acid.
Polymerization: It polymerizes with heating or treatment with base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Polymerization: Base catalysts such as sodium hydroxide are used.
Rearrangement: Catalysts like palladium or platinum are employed.
Major Products:
Oxidation: Propynal and propargylic acid.
Rearrangement: α,β-unsaturated carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Propyn-1-ol compound with methyloxirane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent stabilizer.
Biology: Investigated for its potential use in biochemical studies due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a corrosion inhibitor, metal complex solution, and electroplating brightener additive.
Wirkmechanismus
The mechanism of action of 2-propyn-1-ol compound with methyloxirane involves its reactivity due to the presence of both an alkyne and an epoxide functional group. These functional groups allow the compound to participate in various chemical reactions, including polymerization, oxidation, and rearrangement . The molecular targets and pathways involved are primarily related to its ability to form stable complexes with metals and its reactivity with nucleophiles and electrophiles .
Vergleich Mit ähnlichen Verbindungen
Propargyl Alcohol (2-Propyn-1-ol): A simpler compound with similar reactivity but lacks the epoxide group.
Propylene Oxide (Methyloxirane): An epoxide with similar reactivity but lacks the alkyne group.
Uniqueness:
Eigenschaften
CAS-Nummer |
38172-91-7 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2-methyloxirane;prop-2-yn-1-ol |
InChI |
InChI=1S/C3H6O.C3H4O/c1-3-2-4-3;1-2-3-4/h3H,2H2,1H3;1,4H,3H2 |
InChI-Schlüssel |
LFENQIALHBGPRG-UHFFFAOYSA-N |
SMILES |
CC1CO1.C#CCO |
Kanonische SMILES |
CC1CO1.C#CCO |
| 38172-91-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)
